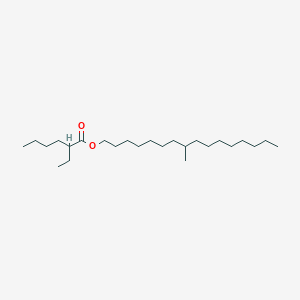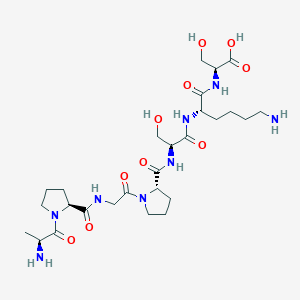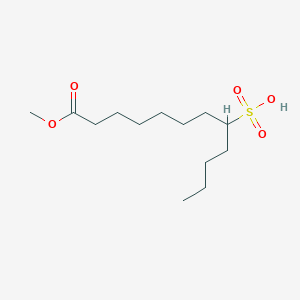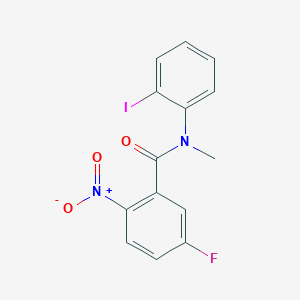
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is an organic compound that belongs to the ester family. Esters are typically derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes a hexanoic acid backbone with an ethyl group at the second position and a methylhexadecyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester typically involves the esterification of 2-ethylhexanoic acid with 8-methylhexadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the mixture to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 8-methylhexadecanol.
Reduction: 2-ethylhexanol and 8-methylhexadecanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester largely depends on its application. In biological systems, its lipophilic nature allows it to interact with cell membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects. In chemical reactions, its ester functional group can undergo nucleophilic attack, leading to various transformations.
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 2-ethyl-, methyl ester
- Hexanoic acid, 2-ethyl-, ethyl ester
- Hexanoic acid, 2-ethyl-, butyl ester
Uniqueness
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
825648-96-2 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
8-methylhexadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C25H50O2/c1-5-8-10-11-13-16-19-23(4)20-17-14-12-15-18-22-27-25(26)24(7-3)21-9-6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
WTJOOVFKFIFIME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)

![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)

![1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14222226.png)

![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester](/img/structure/B14222267.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
